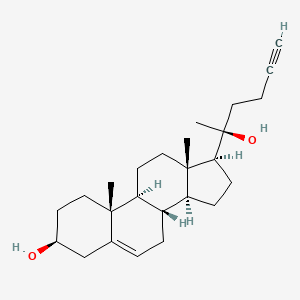

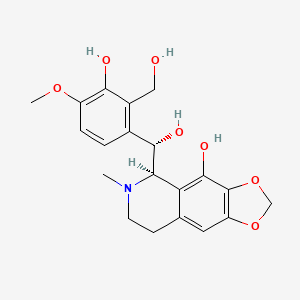

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol

Descripción general

Descripción

The description of a compound usually includes its molecular formula, structure, and the type of compound it is (organic, inorganic, etc.). It may also include information about where it is commonly found or what it is commonly used for.

Synthesis Analysis

This involves understanding how the compound is made. This could be a natural biosynthesis pathway if the compound is a natural product, or a series of chemical reactions if it is synthesized in the lab.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. This can help to understand its reactivity and stability, as well as predict how it might behave in different conditions or within a biological system.Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, optical activity, etc. These properties can give clues about the compound’s structure and reactivity.Aplicaciones Científicas De Investigación

Sterol Biosynthesis in Methanotrophs

The compound (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol is a sterol that can be associated with the biosynthesis in certain bacteria. For example, in Methylosphaera hansonii, a psychrophilic methanotrophic bacterium, sterols including lanosterol, lanost-8(9)-en-3beta-ol, and others are identified, demonstrating the bacterium's capacity for sterol biosynthesis (Schouten et al., 2000).

Biological Activity in Triterpenes

In studies on triterpenes, compounds like 3beta,6beta-dihydroxyolean-12-en-27-oic acid show cytotoxic and apoptosis-inducing properties. This is relevant as it demonstrates the potential therapeutic applications of similar steroidal compounds in medical research, especially in oncology (Sun & Pan, 2004).

Steroid Synthesis and Modification

The synthesis and modification of steroids, including those similar to (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol, are a significant area of research. For instance, the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates for metabolic studies in humans involves detailed chemical processes to create these modified steroids (Baillie et al., 1975).

Implications in Diabetes Treatment

A notable application is observed in the study of Nymphayol, a sterol isolated from Nymphaea stellata, which showed significant blood glucose-lowering effects and the potential for pancreatic beta-cell regeneration. This indicates a promising direction for diabetes treatment using sterol compounds (Subash-Babu et al., 2009).

Steroidal Activity in Androgen Regulation

Androgens and their metabolites, such as 5alpha-androstane-3beta,17beta-diol, demonstrate complex interactions in brain function and regulation of the stress response. These findings highlight the broader implications of steroid metabolism in neuroendocrinology and stress physiology (Handa et al., 2008).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This information is usually available in material safety data sheets (MSDS).

Direcciones Futuras

This involves predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential applications, or further investigations into its mechanism of action.

For a specific compound like “(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol”, you would need to look up these details in scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. In such cases, experimental studies would be needed to gather this information.

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMAJJQBADBBSM-PRQSBNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)